molecular formula C51H74N8O10 B1263056 Myxochromide B3

Myxochromide B3

Cat. No. B1263056
M. Wt: 959.2 g/mol
InChI Key: BBDFZPOSUPYDAK-BZPNHCEISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myxochromide B3 is a natural product found in Myxococcus with data available.

Scientific Research Applications

Structural Characterization and Classification

Myxochromide B3 is part of the myxochromide family of secondary metabolites, characterized as cyclic depsipeptides with an unsaturated polyketide side chain. These compounds are known to be produced by various myxobacterial species such as Myxococcus xanthus and Stigmatella aurantiaca. Myxochromide B3, in particular, has been identified as the first representative of a new group of myxochromides, distinct in its peptide moiety from the previously known myxochromides A and S. This distinction highlights the compound's uniqueness in structure and potentially in function (Ohlendorf, Kehraus, & König, 2008).

Biosynthesis and Genetic Manipulation

Research has focused on understanding and manipulating the biosynthesis of myxochromides. The characterization of myxobacterial promoters and their application in engineering biosynthetic gene clusters (BGCs) in myxobacteria has been reported. This approach effectively enhanced the expression of complex BGCs, including those responsible for the biosynthesis of myxochromide, indicating the potential for increased production and structural diversity of myxochromides through genetic manipulation (Hu et al., 2021). The discovery of novel myxochromides and their biosynthetic pathways underscores the metabolic diversity of myxobacteria and the potential of genetic and metabolic engineering in harnessing this diversity for novel applications (Wenzel et al., 2005).

Industrial and Biotechnological Applications

The biotechnological significance of myxochromides is highlighted by the exploitation of heterologous hosts for the production of these compounds. For instance, the fast-growing myxobacterial thermophilic isolate GT-2 was engineered to express the complete myxochromide biosynthetic gene cluster, resulting in a significantly higher production of myxochromides compared to the original producer. This advancement in biotechnological applications signifies the potential of myxochromide B3 and related compounds in various industries, including pharmaceuticals and agrochemistry (Perlova et al., 2009).

Evolutionary Insights and Synthetic Biology

Research on myxochromides also provides insights into the evolution of secondary metabolite production in myxobacteria. Analysis of myxobacterial genome sequences and the mch biosynthetic gene clusters has led to the discovery and chemical characterization of novel myxochromide core types. This genomic and chemical analysis sheds light on the evolutionary diversification of the myxochromide megasynthetase and the structural diversity of its biosynthesis products, contributing valuable knowledge to the field of synthetic biology and evolutionary biology (Burgard et al., 2017).

properties

Product Name

Myxochromide B3

Molecular Formula

C51H74N8O10

Molecular Weight

959.2 g/mol

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E)-N-[(3S,6S,9R,12S,13R,16S,19S,22S)-16-(3-amino-3-oxopropyl)-9,13,19-trimethyl-3,6-bis(2-methylpropyl)-2,5,8,11,15,18,21-heptaoxo-14-oxa-1,4,7,10,17,20-hexazabicyclo[20.3.0]pentacosan-12-yl]-N-methyloctadeca-2,4,6,8,10,12,14,16-octaenamide

InChI

InChI=1S/C51H74N8O10/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-43(61)58(9)44-37(8)69-51(68)38(28-29-42(52)60)55-45(62)35(6)53-48(65)41-26-25-30-59(41)50(67)40(32-34(4)5)57-47(64)39(31-33(2)3)56-46(63)36(7)54-49(44)66/h10-24,27,33-41,44H,25-26,28-32H2,1-9H3,(H2,52,60)(H,53,65)(H,54,66)(H,55,62)(H,56,63)(H,57,64)/b11-10+,13-12+,15-14+,17-16+,19-18+,21-20+,23-22+,27-24+/t35-,36+,37+,38-,39-,40-,41-,44-/m0/s1

InChI Key

BBDFZPOSUPYDAK-BZPNHCEISA-N

Isomeric SMILES

C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)N(C)[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)C)CC(C)C)CC(C)C)C)CCC(=O)N)C

Canonical SMILES

CC=CC=CC=CC=CC=CC=CC=CC=CC(=O)N(C)C1C(OC(=O)C(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C)CC(C)C)CC(C)C)C)CCC(=O)N)C

synonyms

myxochromide B3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.